molecular formula C14H20N2O2S B6539871 N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide CAS No. 1060349-41-8

N'-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide

Cat. No.: B6539871
CAS No.: 1060349-41-8
M. Wt: 280.39 g/mol
InChI Key: HEOYFOWEGVRGDC-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide under specific reaction conditions. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the use of sulfurizing agents, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives often employs multicomponent reactions and condensation reactions. These methods are scalable and efficient, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .

Scientific Research Applications

N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cycloheptyl-N-[(thiophen-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern and the presence of the cycloheptyl group. This unique structure may confer distinct biological and chemical properties compared to other thiophene derivatives .

Properties

IUPAC Name

N'-cycloheptyl-N-(thiophen-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-13(15-9-11-7-8-19-10-11)14(18)16-12-5-3-1-2-4-6-12/h7-8,10,12H,1-6,9H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOYFOWEGVRGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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